molecular formula C21H26N6O B4985544 3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide

3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide

Cat. No. B4985544
M. Wt: 378.5 g/mol
InChI Key: MUQCVJQQQWUJOD-UHFFFAOYSA-N
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Description

Research into pyrazole and pyridazine derivatives is driven by their wide range of biological activities and applications in medicinal chemistry. These compounds often serve as key frameworks in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of similar pyrazole and pyridazine derivatives typically involves multi-component reactions, offering advantages like high yields, mild reaction conditions, and environmental benignity. For example, the synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones utilizes catalytic amounts of phthalimide-N-sulfonic acid in ionic liquid, demonstrating a green synthesis approach (Sudhan et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole and pyridazine derivatives is often elucidated using X-ray crystallography, revealing complex hydrogen-bonded networks that contribute to their stability and reactivity. For instance, studies on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate have shown the formation of hydrogen-bonded sheets and chains, highlighting the importance of non-covalent interactions in these molecules (Portilla et al., 2007).

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how it interacts with biological systems or processes .

Safety and Hazards

This would involve looking at any safety concerns or hazards associated with the compound, such as toxicity, flammability, environmental impact, etc .

Future Directions

This would involve discussing potential future research directions or applications for the compound .

properties

IUPAC Name

3-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-13(2)12-21(28)23-18-8-6-17(7-9-18)22-19-10-11-20(25-24-19)27-16(5)14(3)15(4)26-27/h6-11,13H,12H2,1-5H3,(H,22,24)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQCVJQQQWUJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)butanamide

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